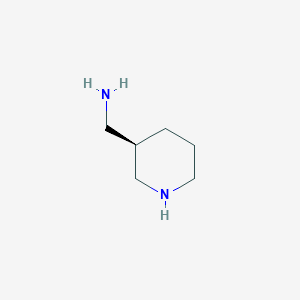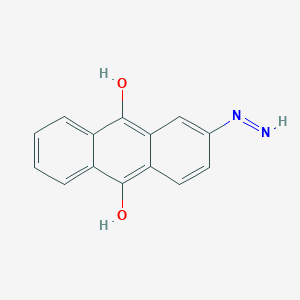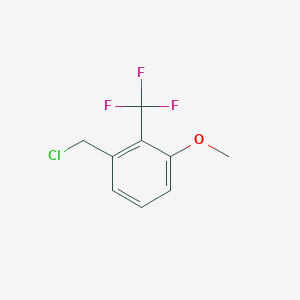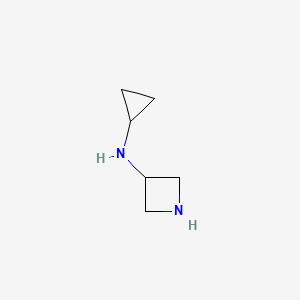![molecular formula C16H23FN2O2 B12435909 (R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine CAS No. 924907-26-6](/img/structure/B12435909.png)
(R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a fluoro-phenylamino group and a Boc (tert-butoxycarbonyl) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Fluoro-Phenylamino Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a fluoro-phenylamino group. This can be achieved through a nucleophilic substitution reaction using a fluoro-phenylamine derivative.
Boc Protection: The final step involves the protection of the amino group with a Boc group. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of ®-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The fluoro-phenylamino group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
®-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of ®-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-phenylamino group plays a crucial role in binding to these targets, while the Boc group provides stability and protection during biochemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine: The enantiomer of the compound with similar properties but different stereochemistry.
1-Boc-2-[(2-chloro-phenylamino)-methyl]-pyrrolidine: A similar compound with a chloro group instead of a fluoro group.
1-Boc-2-[(2-bromo-phenylamino)-methyl]-pyrrolidine: A similar compound with a bromo group instead of a fluoro group.
Uniqueness
®-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine is unique due to the presence of the fluoro-phenylamino group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
924907-26-6 |
|---|---|
Formule moléculaire |
C16H23FN2O2 |
Poids moléculaire |
294.36 g/mol |
Nom IUPAC |
tert-butyl (2R)-2-[(2-fluoroanilino)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-6-7-12(19)11-18-14-9-5-4-8-13(14)17/h4-5,8-9,12,18H,6-7,10-11H2,1-3H3/t12-/m1/s1 |
Clé InChI |
JMBRJZPOMZWSJC-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@@H]1CNC2=CC=CC=C2F |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1CNC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[Bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12435832.png)




![3-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B12435861.png)
![3-amino-6-chloro-5-[ethyl(isopropyl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide](/img/structure/B12435866.png)

![13,26,39,52,53,55,56,57-Octaza-54-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene](/img/structure/B12435892.png)
![(3E)-3-(2H-1,3-benzodioxol-5-ylmethylidene)-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12435904.png)
![4-(1-Ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12435905.png)

![2-[(5-Bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B12435911.png)
